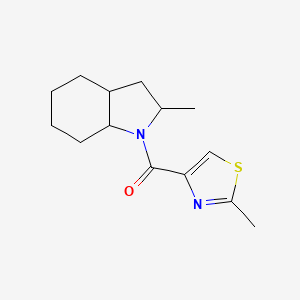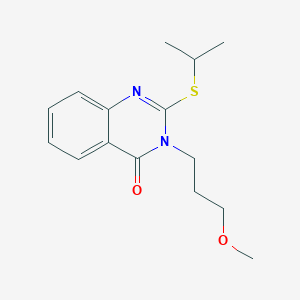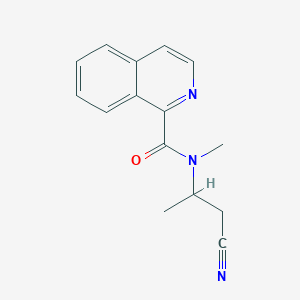
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide, also known as A-803467, is a small molecule that has been extensively studied for its potential use as a pain medication. It belongs to the class of compounds known as sodium channel blockers, which are known to be effective in reducing pain. In
Wirkmechanismus
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide works by blocking sodium channels in nerve cells, which are responsible for transmitting pain signals to the brain. By blocking these channels, N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide reduces the amount of pain signals that are transmitted, resulting in a reduction in pain. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide is selective for a specific type of sodium channel known as Nav1.8, which is predominantly expressed in sensory neurons and is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its pain-reducing effects, N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has been shown to have other physiological effects. It has been shown to reduce the excitability of neurons in the brain, which may be beneficial for treating conditions such as epilepsy and anxiety. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial for treating conditions such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in lab experiments is its specificity for Nav1.8 sodium channels. This allows researchers to selectively block these channels and study their effects on pain and other physiological processes. However, one limitation of using N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide is its relatively low potency compared to other sodium channel blockers. This can make it difficult to achieve complete block of Nav1.8 channels in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide. One area of interest is the development of more potent analogs of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide that can achieve more complete block of Nav1.8 channels. Another area of interest is the investigation of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide's effects on other physiological processes, such as inflammation and neuronal excitability. Finally, there is interest in exploring the potential use of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in human patients for the treatment of pain and other conditions.
Synthesemethoden
The synthesis of N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide involves the reaction of 2-chloro-N-methylisoquinoline-1-carboxamide with 1-cyanopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and typically requires high temperatures and extended reaction times. The resulting product is purified by column chromatography, yielding N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has been extensively studied for its potential use as a pain medication. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide has also been investigated for its potential use in treating other conditions such as epilepsy, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11(7-9-16)18(2)15(19)14-13-6-4-3-5-12(13)8-10-17-14/h3-6,8,10-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZNWWUXGATMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C(=O)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropan-2-yl)-N-methylisoquinoline-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563350.png)
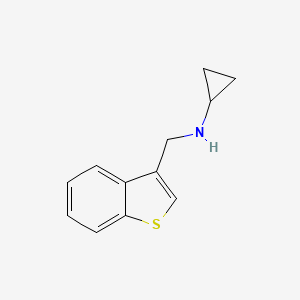
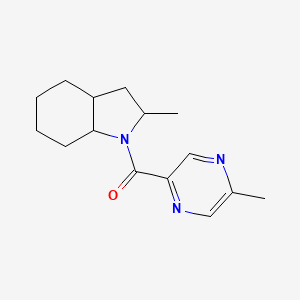
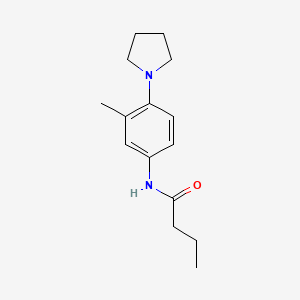
![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)
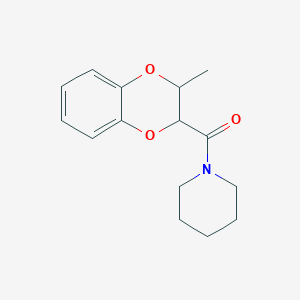


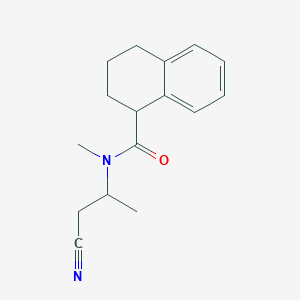
![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
